15-甲基-15R-PGF2α

描述

15-methyl-15R-PGF2alpha is a synthetic analog of prostaglandin F2alpha (PGF2alpha), a naturally occurring prostaglandin involved in various physiological processes, including the contraction of smooth muscle tissue and the regulation of the inflammatory response. The modification of PGF2alpha by adding a methyl group at the 15th carbon position results in a compound with different pharmacological properties, which has been explored for its potential in medical applications such as the termination of early pregnancy and the induction of labor .

Synthesis Analysis

The synthesis of 15-methyl-15R-PGF2alpha and its analogs has been a subject of interest due to their potential therapeutic applications. The first total synthesis of 15(R)-Me-PGD2, a related compound, was achieved through an enantioselective and stereospecific approach, which involved the attachment of a side chain with a predetermined stereogenic center to the prostanoid ring via an olefin cross metathesis reaction . This method allows for the rapid synthesis of various prostanoids, including 15-methyl-15R-PGF2alpha. Another synthesis method described the preparation of 2,3-dinor-PGFalpha prostaglandins, including 15(S)-15-methyl PGF2alpha, using a Wittig reaction to introduce the side chain .

Molecular Structure Analysis

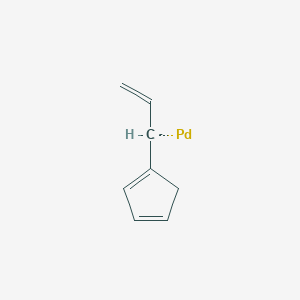

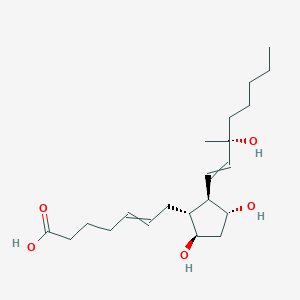

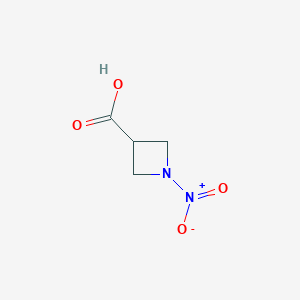

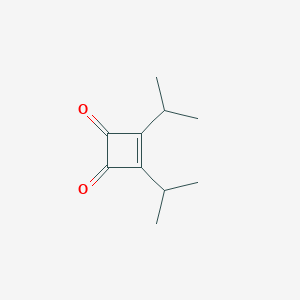

The molecular structure of 15-methyl-15R-PGF2alpha is characterized by the addition of a methyl group at the 15th carbon of the prostaglandin structure. This modification is believed to affect the compound's interaction with prostaglandin receptors and its subsequent biological activity. The stereochemistry of the molecule, particularly the configuration at the 15th carbon, is crucial for its biological function and is carefully controlled during synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 15-methyl-15R-PGF2alpha and its metabolites are designed to achieve high stereoselectivity and yield. The Wittig reaction is commonly used to introduce the side chain, while olefin cross metathesis is employed to attach the side chain to the prostanoid ring . The metabolic degradation of 15-methyl-15R-PGF2alpha involves the formation of various metabolites, such as 2,3-dinor-15(S)-15-methyl PGF2alpha, which is the primary metabolite in the enzymatic degradation pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of 15-methyl-15R-PGF2alpha, such as solubility and stability, are important for its pharmacokinetic profile and therapeutic efficacy. The compound's ester form, used in vaginal suppositories, allows for effective absorption and sustained release in the body . Plasma level measurements following administration via different routes, such as intravenous, intramuscular, and vaginal, provide insights into the drug's bioavailability and the optimal dosing regimen for therapeutic applications .

Relevant Case Studies

Several clinical trials have investigated the use of 15-methyl-15R-PGF2alpha for the termination of early pregnancy and for pre-operative cervical dilatation. Vaginal suppositories containing the compound have been shown to induce vaginal bleeding and terminate pregnancy without the need for surgical intervention in a majority of cases . The compound's effect on oviductal motility and ovum transport has also been studied, with findings suggesting that while it stimulates oviductal motility, it does not necessarily accelerate ovum transport . Additionally, the intramuscular administration of 15-methyl-15R-PGF2alpha has been used to terminate late first-trimester and early second-trimester gestations with a high success rate and manageable side effects .

科学研究应用

在生育控制和终止妊娠中的应用

门诊生育控制:15(S) 15-甲基-PGF2α-甲酯用作阴道栓剂,用于终止非常早期的妊娠。它能有效引发阴道出血,表明其作为早期妊娠中断门诊手术的潜力(Bygdeman 等,1976)。

中期流产诱导:对氚标记的 15-甲基-PGF2α 在羊膜腔内给药进行了动力学和代谢研究。它显示了该化合物从羊膜囊中消失的过程缓慢,表明其在中期流产中的应用(Gréen 等,1976)。

激素和生物学效应

激素水平改变:15-甲基-PGF2α-甲酯的阴道内给药导致雌二醇-17β 和孕酮的循环水平降低,表明对黄体有直接作用,并具有早期终止妊娠的潜力(Puri 等,1977)。

放射免疫测定开发:开发了一种灵敏、准确且相对特异的 15(S)-15-甲基前列腺素 F2α 放射免疫测定法。该测定法可以检测未提取血浆中少至五皮克的 15-MF,表明其在药理学研究中的应用(Cornette 等,1976)。

对输卵管运动和卵子运输的影响

- 对输卵管运动的影响:一项关于 15(S)-15-甲基前列腺素 F2α 静脉输注对女性输卵管运动和卵子运输的影响的研究发现,0.38 微克/千克/小时或更高的输注速率会导致输卵管运动增加。然而,没有证据表明这种前列腺素治疗会导致卵子运输加速(Croxatto 等,1978)。

在分娩和流产中的治疗应用

- 第三产程管理:将 15-甲基前列腺素 F2α 与甲基麦角新碱进行比较,用于主动管理第三产程。结果发现,它显着缩短了第三产程的持续时间和出血量,表明其在预防产后出血方面的有效性(Biswas 等,2007)。

作用机制

Target of Action

15-Epicarboprost, also known as 15-methyl-15R-PGF2alpha, is a synthetic prostaglandin analogue . Its primary target is the prostaglandin E2 receptor , which is responsible for controlling inflammation, pain, and other physiological responses .

Mode of Action

15-Epicarboprost binds to the prostaglandin E2 receptor, causing myometrial contractions . This interaction results in the induction of labor or the expulsion of the placenta .

Biochemical Pathways

The binding of 15-Epicarboprost to the prostaglandin E2 receptor triggers a series of biochemical reactions that lead to myometrial contractions . These contractions are part of the body’s natural response to prostaglandins, which are involved in various physiological processes, including inflammation and pain management .

Pharmacokinetics

After administration, 15-Epicarboprost is rapidly absorbed, with peak plasma concentrations attained in 20–30 minutes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its effectiveness.

Result of Action

The primary result of 15-Epicarboprost’s action is the induction of labor or the expulsion of the placenta . This is achieved through the stimulation of myometrial contractions . In clinical trials, 15-Epicarboprost has been used to treat various medical conditions, including glaucoma, hypertension, and asthma .

安全和危害

未来方向

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-KKIXJVLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-methyl-15R-PGF2alpha | |

CAS RN |

35864-81-4 | |

| Record name | 15-Epicarboprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035864814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-EPICARBOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0LQC3LV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)

![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)

![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)